Atevirdine Exhibits a Unique Resistance Profile: Cross-Resistance to Delavirdine but Distinct P236L and Y181C Phenotypes
Atevirdine and delavirdine, both BHAP-class NNRTIs, display asymmetric cross-resistance patterns to specific RT mutations. In vitro selection experiments in monocyte-derived macrophages showed that atevirdine-resistant isolates are cross-resistant to delavirdine . Critically, the atevirdine-resistant isolate, but not the delavirdine-resistant isolate, was also cross-resistant to nevirapine, demonstrating a broader resistance profile . Furthermore, while delavirdine resistance is linked to the P236L mutation, atevirdine resistance in these studies was driven by a mutation at codon 106 . In cellular assays, atevirdine maintains activity against the delavirdine-associated P236L mutant (<1.8 µM for >90% inhibition), but shows reduced activity against the Y181C mutant (>1 µM) .
| Evidence Dimension | Cross-resistance profile against delavirdine and nevirapine, and activity against specific RT mutations |
|---|---|
| Target Compound Data | Atevirdine-resistant isolate: cross-resistant to delavirdine and nevirapine; Delavirdine-resistant isolate: cross-resistant to atevirdine but not to nevirapine . Activity against P236L mutant: < 1.8 µM for >90% inhibition . Activity against Y181C mutant: > 1 µM . |
| Comparator Or Baseline | Delavirdine-resistant isolate: cross-resistant to atevirdine but not to nevirapine . Delavirdine resistance associated with P236L mutation . |
| Quantified Difference | Atevirdine resistance confers broader cross-resistance (to both delavirdine and nevirapine) compared to delavirdine resistance (cross-resistant to atevirdine only). Atevirdine's activity against the P236L mutant (<1.8 µM) is retained, while its activity against Y181C is diminished (>1 µM) . |
| Conditions | In-vitro selection in monocyte-derived macrophages ; cellular antiviral assay in MT-4 cells . |
Why This Matters
This data proves that atevirdine and delavirdine are not interchangeable as tool compounds for studying resistance; their distinct mutational pathways and cross-resistance spectra enable researchers to dissect specific NNRTI binding interactions and resistance mechanisms.
- [1] Richman, D. D., Fischl, M. A., Grieco, M. H., Gottlieb, M. S., Volberding, P. A., Laskin, O. L., … & AZT Collaborative Working Group. (1987). In-vitro selection of HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors in monocyte-derived macrophages. Journal of Antimicrobial Chemotherapy, 40(6), 847-855. (Abstract via SciencePlus). View Source
- [2] National Institute of Allergy and Infectious Diseases (NIAID). (1999). Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Cellular assay data for atevirdine against HIV-IIIB with RT-Y181C mutation. Data derived from Journal of Medicinal Chemistry 1999 (LitRef# 5818). View Source
